molecular formula C22H13ClN2O B12897596 Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- CAS No. 253433-32-8

Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-

Cat. No.: B12897596
CAS No.: 253433-32-8
M. Wt: 356.8 g/mol
InChI Key: CJAHLYZVGATFKJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 4-(4-chlorophenyl)-3-phenyl-oxazolo[4,5-c]quinoline derives from the fusion of the isoxazole ring (positions 4 and 5) to the quinoline scaffold (positions cd in the bicyclic system). The numbering begins at the isoxazole oxygen, with the quinoline’s benzene ring occupying positions 1–6 and the pyridine nitrogen at position 10. Substituents are assigned as follows:

  • 3-phenyl : Attached to the isoxazole’s nitrogen (position 3).
  • 4-(4-chlorophenyl) : Bonded to the quinoline’s carbon at position 4.

Isomeric possibilities arise from:

  • Regioisomerism : Varying fusion positions (e.g., [5,4-c] vs. [4,5-c]) alter ring connectivity.
  • Substituent positional isomerism : The chloro group on the phenyl ring could occupy ortho or meta positions, though the 4-chloro configuration is specified.

Molecular Architecture: Fused Isoxazole-Quinoline Core Analysis

The molecular framework comprises:

  • Quinoline : A benzene ring fused to pyridine, providing aromaticity and planar geometry.
  • Isoxazole : A five-membered heterocycle with oxygen at position 1 and nitrogen at position 2, fused to quinoline’s C4 and C5.

Key structural features include:

  • Conjugation : The π-system extends across both rings, evidenced by bond length alternation in similar systems (C–N: 1.34 Å, C–O: 1.36 Å).
  • Substituent effects :
    • The 4-chlorophenyl group induces steric hindrance and electronic withdrawal (-I effect).
    • The 3-phenyl group enhances hydrophobicity and π-stacking potential.

The SMILES string Clc1ccc(cc1)c1nc2ccccc2c2c1c(no2)c1ccccc1 confirms connectivity.

Crystallographic Characterization via X-ray Diffraction Studies

While direct X-ray data for this compound is unavailable, studies on analogous isoxazole-quinoline hybrids reveal:

  • Monoclinic crystal systems (space group Pc) with unit cell parameters a = 10.2 Å, b = 5.8 Å, c = 12.4 Å, and β = 105°.
  • Planarity : Fused rings exhibit minimal deviation (<0.1 Å) from coplanarity, stabilizing conjugation.
  • Intermolecular interactions : Offset π-stacking (3.5–4.0 Å) and C–H···O hydrogen bonds (2.8 Å) dominate packing.

Table 1: Crystallographic Parameters of Analogous Isoxazole-Quinoline Hybrids

Parameter Value
Space group Pc
Unit cell volume 720 ų
Dihedral angle 2.1° (ring fusion)
Bond length (C–O) 1.36 Å

Comparative Structural Analysis with Related Heterocyclic Systems

Table 2: Structural Comparison with Isoxazole-Fused Quinolines

Compound Fusion Position Substituents Aromatic System Reference
Isoxazolo[4,5-c]quinoline (target) 4,5-c 3-phenyl, 4-(4-Cl-phenyl) Fully conjugated
Isoxazolo[5,4-c]quinoline 5,4-c Varied carbonyl groups Partially saturated
Isoxazolo[3,4-b]quinoline-3,4-dione 3,4-b Ketone functionalities Non-planar (steric strain)

Key distinctions include:

  • Electron density distribution : The 4,5-c fusion (target compound) maximizes conjugation versus 5,4-c systems, which exhibit localized charge.
  • Steric profiles : Bulky 4-chlorophenyl groups increase torsional strain compared to hydrogen or methyl substituents.
  • Bioactivity correlates : 3,4-dione derivatives (e.g., Pim kinase inhibitors) prioritize hydrogen bonding over π-interactions, unlike the target compound’s aryl-dominated design.

Properties

CAS No.

253433-32-8

Molecular Formula

C22H13ClN2O

Molecular Weight

356.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-phenyl-[1,2]oxazolo[4,5-c]quinoline

InChI

InChI=1S/C22H13ClN2O/c23-16-12-10-15(11-13-16)20-19-21(14-6-2-1-3-7-14)25-26-22(19)17-8-4-5-9-18(17)24-20/h1-13H

InChI Key

CJAHLYZVGATFKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Quinoline Core Construction: The quinoline core is often constructed using a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of Substituents: The chlorophenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis or metal-catalyzed reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group is a prime site for nucleophilic displacement:

  • Ammonolysis : Reacts with primary/secondary amines (e.g., isobutylamine) to form aryl amine derivatives, enhancing solubility and bioactivity .

  • Grignard Reactions : Alkyl/aryl Grignard reagents form C–C bonds at the C4 position (e.g., with 1-bromo-3-methylcyclohexane) .

Steric and Electronic Effects :

  • Replacement of the 4-chloro group with methyl retains activity (IC₅₀ = 1.8–4.7 μM), while nitrile or methoxy groups reduce potency .

  • Fluorine substitution at the 2- or 3-position preserves moderate antiproliferative activity .

Electrophilic Substitution

The quinoline ring undergoes electrophilic attacks at electron-rich positions:

  • Nitration : TBN-mediated nitration forms nitro derivatives for further functionalization .

  • Halogenation : Chlorine/bromine incorporation at the 5- or 7-position enhances binding to biological targets.

Cross-Coupling Reactions

  • Suzuki–Miyaura Coupling : The 3-phenyl group participates in palladium-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl moieties.

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides, enabling diversification of the quinoline scaffold.

Heterocyclic Ring Transformations

  • Cycloaddition : The isoxazole ring engages in [3+2] cycloadditions with azides to form tetrazole hybrids .

  • Ring-Opening : Acidic hydrolysis of the isoxazole ring generates α,β-unsaturated ketones for downstream derivatization .

Mechanistic Insights

  • Enzyme Inhibition : The 4-chlorophenyl group enhances interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

  • DNA Intercalation : Planar quinoline rings intercalate into DNA, while the isoxazole moiety induces steric hindrance to modulate selectivity.

Stability and Reactivity

  • pH Sensitivity : Stable under acidic conditions but degrades in strong bases due to isoxazole ring lability.

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

Citations:

Scientific Research Applications

Antileishmanial Activity

Recent studies have highlighted the antileishmanial effects of isoxazole derivatives. Specifically, compounds derived from isoxazolo[4,5-c]quinoline have been evaluated for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Research indicates that the introduction of specific substituents on the isoxazole ring can significantly influence bioactivity. For instance, ortho-substituted phenyl rings at C-5 demonstrated superior antiamastigote activity compared to para-substituted counterparts .

Table 1: Antileishmanial Activity of Isoxazole Derivatives

CompoundStructureIC50 (μM)
1!tructure 13.09 ± 0.23
2![Structure4.49 ± 0.042
3![Structure2.58 ± 0.27

The data suggests that modifications to the phenyl ring can enhance potency, with specific groups such as methoxy or dichlorophenyl yielding more effective compounds.

Antiproliferative Properties

Isoxazolo[4,5-c]quinoline derivatives have also been investigated for their antiproliferative properties against various cancer cell lines. A study demonstrated that several newly synthesized vicinal diaryl-substituted isoxazole derivatives exhibited moderate to good antiproliferative activities against hepatocellular carcinoma and breast cancer cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
AHepG212.5
BMCF-715.0
CHeLa10.0

These findings suggest that the structural characteristics of isoxazolo[4,5-c]quinoline can be tailored to enhance anticancer efficacy.

Other Therapeutic Applications

Beyond antileishmanial and anticancer activities, isoxazolo[4,5-c]quinoline derivatives are being explored for their potential in treating other conditions such as inflammatory diseases and autoimmune disorders. For example, crystalline forms of related compounds have shown improved pharmacokinetic profiles and stability, indicating their suitability for therapeutic applications in complex diseases like sepsis and viral infections .

Table 3: Potential Therapeutic Applications

Disease TypeCompound TypeObserved Effect
Inflammatory DiseasesIsoxazolo Derivatives

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystallographic Properties

Evidence highlights the role of halogen substituents in modulating crystal packing. For example:

  • 4-(4-Chlorophenyl)-thiazole derivatives (compound 4 ) and 4-(4-fluorophenyl)-thiazole derivatives (compound 5 ) exhibit isostructural triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. Despite differing halogens (Cl vs. F), their crystal structures remain nearly identical, indicating minimal steric/electronic disruption in this system .
Table 1: Crystallographic Comparison of Halogen-Substituted Analogues
Compound Substituent Crystal System Symmetry Independent Molecules/Unit Reference
4-(4-Chlorophenyl)-thiazole Cl Triclinic P̄1 2
4-(4-Fluorophenyl)-thiazole F Triclinic P̄1 2
3-Chlorocinnamic acid Cl Monoclinic P2₁/c 1
3-Bromocinnamic acid Br Triclinic P̄1 1

Functional Group Impact on Bioactivity

While direct bioactivity data for the target compound are absent, imidazolo[4,5-c]pyridines (structurally related fused heterocycles) exhibit antimicrobial, antiviral, and anticancer properties . For instance:

  • Chlorophenyl groups enhance lipophilicity and membrane permeability compared to methoxy or amino substituents .
  • Isoxazole rings introduce additional hydrogen-bond acceptors, which could influence binding to biological targets compared to imidazole-based systems .

Electronic and Steric Effects

  • Steric Hindrance: The phenyl group at position 3 may limit rotational freedom, favoring planar conformations that facilitate π-π stacking in crystalline phases .

Biological Activity

Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- is a heterocyclic compound that combines isoxazole and quinoline structures. This compound has gained attention in medicinal chemistry due to its promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article will provide a comprehensive overview of its biological activity supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- is C19H14ClN3O. The presence of the 4-chlorophenyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets, which may improve cellular uptake and overall efficacy against various diseases.

Antimicrobial Activity

Research indicates that compounds containing isoxazole and quinoline moieties exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various isoxazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives of isoxazolo[4,5-c]quinoline showed comparable or superior activity to standard antibiotics like ampicillin .

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Isoxazolo[4,5-c]quinolineStaphylococcus aureus< 10 µg/mL
Isoxazolo[4,5-c]quinolineEscherichia coli< 15 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazolo[4,5-c]quinoline has been investigated through various assays. One study focused on its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound demonstrated significant inhibition of NO production, suggesting a potential mechanism for its anti-inflammatory effects by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways .

Anticancer Activity

Isoxazolo[4,5-c]quinoline derivatives have also been explored for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors. For example, one derivative exhibited an IC50 value of 12 µM against MCF-7 cells, indicating potent anticancer activity .

The biological activity of isoxazolo[4,5-c]quinoline is closely related to its ability to interact with specific biological macromolecules. Studies utilizing molecular docking techniques have revealed that these compounds can bind effectively to target proteins or enzymes involved in disease pathways. This interaction may inhibit their activity or alter their function, leading to therapeutic effects.

Case Studies

  • Antimicrobial Evaluation : A series of isoxazolo[4,5-c]quinoline derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compound exhibited an IC50 value of 0.05 µg/mL, showcasing its potential as a new antitubercular agent .
  • Anti-inflammatory Mechanism : In a study assessing the anti-inflammatory effects of various derivatives on LPS-induced RAW 264.7 cells, one compound significantly reduced IL-6 and TNF-α secretion at concentrations as low as 25 µM, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Q. What safety protocols are critical for handling halogenated Isoxazoloquinoline derivatives?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

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